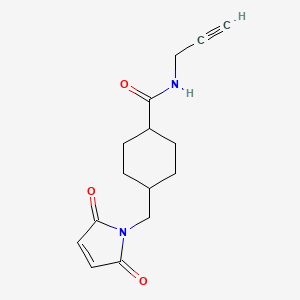

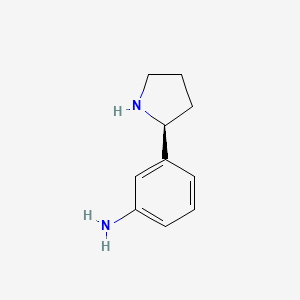

4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide

Vue d'ensemble

Description

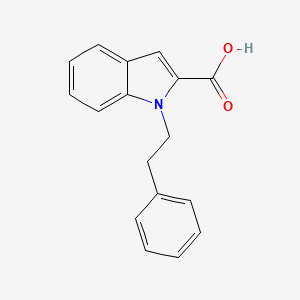

4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C15H18N2O3 and its molecular weight is 274.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Mal-AMCHC-N-Propargylamide, also known by its chemical name 4-((2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)-N-(prop-2-yn-1-yl)cyclohexanecarboxamide, is a compound of interest in the field of bio-conjugation . This article will delve into the various aspects of its mechanism of action.

Target of Action

Mal-AMCHC-N-Propargylamide is primarily used as a bio-conjugation reagent . Its primary targets are therefore the molecules it is intended to conjugate, such as antibodies in the synthesis of antibody-drug conjugates (ADCs) .

Mode of Action

The compound contains an azide group , which is a key component in click chemistry . Click chemistry is a type of chemical reaction designed to generate substances quickly and reliably by joining small units together. This is analogous to the way nature synthesizes chemical compounds .

Biochemical Pathways

The exact biochemical pathways affected by Mal-AMCHC-N-Propargylamide would depend on the molecules it is conjugated to. As a bio-conjugation reagent, it can be used to attach a variety of different agents to antibodies, thereby influencing a wide range of biochemical pathways .

Pharmacokinetics

As a bio-conjugation reagent, its bioavailability would be largely determined by the properties of the molecules it is conjugated to .

Result of Action

The molecular and cellular effects of Mal-AMCHC-N-Propargylamide’s action would again depend on the molecules it is conjugated to. In the context of ADCs, the compound could potentially enable the targeted delivery of cytotoxic drugs to cancer cells .

Action Environment

The action, efficacy, and stability of Mal-AMCHC-N-Propargylamide can be influenced by various environmental factors. For instance, it should be stored in a cool, dry area protected from environmental extremes . Furthermore, it should be kept away from incompatible materials and foodstuff containers .

Analyse Biochimique

Biochemical Properties

Mal-AMCHC-N-Propargylamide plays a significant role in biochemical reactions, particularly in the field of bio-conjugation. It interacts with various enzymes, proteins, and other biomolecules to form stable conjugates. The azide group in Mal-AMCHC-N-Propargylamide reacts with alkyne groups in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming a triazole linkage. This reaction is highly specific and efficient, making Mal-AMCHC-N-Propargylamide an ideal reagent for creating stable bio-conjugates .

Cellular Effects

Mal-AMCHC-N-Propargylamide influences various cellular processes by facilitating the conjugation of bioactive molecules to antibodies or other targeting agents. This conjugation can enhance the delivery of therapeutic agents to specific cells, thereby improving the efficacy of treatments. The compound can affect cell signaling pathways, gene expression, and cellular metabolism by altering the localization and activity of the conjugated molecules .

Molecular Mechanism

The molecular mechanism of Mal-AMCHC-N-Propargylamide involves its azide group reacting with alkyne groups in a CuAAC reaction. This reaction forms a stable triazole linkage, which is resistant to metabolic degradation. The conjugation of bioactive molecules to antibodies or other targeting agents through this mechanism can lead to enhanced targeting and delivery of therapeutic agents, thereby improving their efficacy .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mal-AMCHC-N-Propargylamide can change over time due to its stability and degradation properties. The compound is generally stable under recommended storage conditions, but its activity may decrease over time if not stored properly. Long-term studies have shown that the conjugates formed using Mal-AMCHC-N-Propargylamide remain stable and retain their bioactivity over extended periods .

Dosage Effects in Animal Models

The effects of Mal-AMCHC-N-Propargylamide vary with different dosages in animal models. At optimal dosages, the compound effectively facilitates the conjugation of bioactive molecules to antibodies, enhancing their therapeutic efficacy. At high doses, there may be toxic or adverse effects, including potential off-target interactions and immune responses .

Metabolic Pathways

Mal-AMCHC-N-Propargylamide is involved in metabolic pathways related to bio-conjugation. The compound interacts with enzymes and cofactors involved in the CuAAC reaction, facilitating the formation of stable triazole linkages. This interaction can affect metabolic flux and metabolite levels by altering the activity and localization of the conjugated molecules .

Transport and Distribution

Within cells and tissues, Mal-AMCHC-N-Propargylamide is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its bioactivity and efficacy. The conjugates formed using Mal-AMCHC-N-Propargylamide are typically localized to specific cellular compartments, enhancing their therapeutic potential .

Subcellular Localization

The subcellular localization of Mal-AMCHC-N-Propargylamide and its conjugates is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. The stable triazole linkages formed through the CuAAC reaction ensure that the conjugates remain localized and retain their bioactivity .

Propriétés

IUPAC Name |

4-[(2,5-dioxopyrrol-1-yl)methyl]-N-prop-2-ynylcyclohexane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O3/c1-2-9-16-15(20)12-5-3-11(4-6-12)10-17-13(18)7-8-14(17)19/h1,7-8,11-12H,3-6,9-10H2,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAFMOXYVCNOXTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)C1CCC(CC1)CN2C(=O)C=CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Fluoro-2-methylphenyl)amino]nicotinic acid](/img/structure/B3075846.png)

![cis-[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl]methylMethanesulfonate](/img/structure/B3075882.png)

![[4-Methoxy-3-(2,2,2-trifluoroethoxy)phenyl]methanamine](/img/structure/B3075910.png)

![[2-(4-Isopropylphenoxy)phenyl]methanol](/img/structure/B3075915.png)

![2-{[(2-Fluoro-5-methylphenyl)amino]methyl}phenol](/img/structure/B3075921.png)

![3-[(3-Fluorophenyl)methoxy]pyridin-2-amine](/img/structure/B3075929.png)